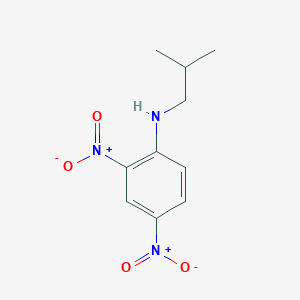

N-(2-methylpropyl)-2,4-dinitroaniline

Description

Contextualization within Dinitroaniline Chemistry

N-(2-methylpropyl)-2,4-dinitroaniline belongs to the dinitroaniline family, a group of aromatic compounds characterized by an aniline (B41778) ring substituted with two nitro (NO₂) groups. The position of these nitro groups on the benzene (B151609) ring and the nature of the substituent on the amino group give rise to a wide array of dinitroaniline derivatives with diverse chemical and biological properties.

Dinitroanilines are broadly classified based on the substitution pattern of the nitro groups, with 2,4-dinitroaniline (B165453) and 2,6-dinitroaniline (B188716) isomers being the most common. These compounds are known for their use as intermediates in the synthesis of dyes and, most notably, as herbicides. nih.gov The herbicidal activity of many dinitroanilines stems from their ability to inhibit microtubule formation in plant cells, thereby disrupting cell division and impeding plant growth. frontiersin.orguwa.edu.au

The N-substituent, in this case, a 2-methylpropyl (or isobutyl) group, plays a crucial role in determining the molecule's physicochemical properties, such as its solubility, volatility, and interaction with biological targets. The structure of the N-alkyl substituent can influence the compound's efficacy and selectivity as a potential herbicide.

Historical Perspectives and Early Investigations of Related Dinitroaniline Compounds

The journey of dinitroaniline compounds began in the realm of dye chemistry. frontiersin.org However, their significant entry into the scientific and commercial landscape occurred in the 1960s with the discovery of the herbicidal properties of trifluralin (B1683247), a 2,6-dinitroaniline derivative. frontiersin.org This discovery spurred extensive research into other dinitroaniline compounds for agricultural applications.

Early investigations primarily focused on substituted 2,6-dinitroanilines, which were found to possess potent, broad-spectrum herbicidal activity. ucanr.edu Researchers systematically explored the effects of various substituents on both the aromatic ring and the amino group to optimize herbicidal efficacy and crop selectivity. It was established that dialkyl substitution on the amino group of the 2,6-dinitroaniline molecule was particularly effective. ucanr.edu

While much of the historical focus was on 2,6-dinitroanilines, 2,4-dinitroaniline derivatives were also synthesized and studied. 2,4-Dinitroaniline itself can be prepared through several methods, including the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849). orgsyn.orgwikipedia.org The study of various N-substituted 2,4-dinitroanilines has been undertaken to explore their potential in different applications, including as materials for polymer synthesis. researchgate.net

Current Research Significance and Challenges Pertaining to N-(2-methylpropyl)-2,4-dinitroaniline

Specific research on N-(2-methylpropyl)-2,4-dinitroaniline is limited in publicly available literature. However, its significance can be inferred from the ongoing interest in dinitroaniline chemistry for developing new herbicides and other bioactive molecules. The exploration of novel N-substituents on the dinitroaniline scaffold is a continuing area of research aimed at overcoming existing challenges.

One of the primary challenges in the field of dinitroaniline herbicides is the evolution of weed resistance. frontiersin.orgnih.gov Target-site resistance, due to mutations in the α-tubulin genes, has been identified in several weed species. frontiersin.orgnih.gov This necessitates the development of new dinitroaniline derivatives that can overcome these resistance mechanisms.

Another significant challenge is the metabolic degradation of dinitroaniline herbicides in soil and plants, which can affect their efficacy and persistence. nih.gov The structure of the N-alkyl group can influence the rate and pathway of metabolism. Research into compounds like N-(2-methylpropyl)-2,4-dinitroaniline could provide insights into structure-activity relationships that might lead to more robust and effective herbicides.

Furthermore, a lack of comprehensive toxicological and environmental fate data for many dinitroaniline derivatives, including N-(2-methylpropyl)-2,4-dinitroaniline, presents a hurdle to their potential development and registration for commercial use. researchgate.net Future research will likely focus on synthesizing and characterizing novel derivatives, evaluating their biological activity against resistant weed biotypes, and conducting thorough toxicological and environmental impact assessments.

Below are interactive data tables showcasing typical properties of a related, well-characterized dinitroaniline, 2,4-dinitroaniline, to provide a comparative context due to the limited specific data for N-(2-methylpropyl)-2,4-dinitroaniline.

Physicochemical Properties of 2,4-Dinitroaniline

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅N₃O₄ | wikipedia.orgnih.gov |

| Molecular Weight | 183.12 g/mol | nih.gov |

| Appearance | Yellow powder or crystals | nih.govchemicalbook.com |

| Melting Point | 176-180 °C | |

| Boiling Point | >300 °C (decomposes) | |

| Solubility in Water | 0.06 g/L (20 °C) | wikipedia.org |

| Vapor Pressure | <0.001 hPa (25 °C) | |

Spectroscopic Data for a Related Compound: N-Butyl-2,4-dinitroaniline

| Technique | Data Available | Reference |

|---|---|---|

| ¹H NMR | Spectrum available | spectrabase.com |

| ¹³C NMR | Spectrum available | spectrabase.com |

| FTIR | Spectrum available | spectrabase.com |

| Raman | Spectrum available | spectrabase.com |

| Mass Spectrometry (GC) | 5 spectra available | spectrabase.com |

Structure

3D Structure

Properties

CAS No. |

13059-88-6 |

|---|---|

Molecular Formula |

C10H13N3O4 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

N-(2-methylpropyl)-2,4-dinitroaniline |

InChI |

InChI=1S/C10H13N3O4/c1-7(2)6-11-9-4-3-8(12(14)15)5-10(9)13(16)17/h3-5,7,11H,6H2,1-2H3 |

InChI Key |

HYHCZHIKPLOGQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification of N 2 Methylpropyl 2,4 Dinitroaniline

Established Synthetic Methodologies for Dinitroaniline Core Structures

The formation of the N-substituted dinitroaniline scaffold can be approached through two primary retrosynthetic disconnections: formation of the dinitrated aromatic ring followed by amination, or formation of the N-alkyl bond followed by dinitration.

Dinitration of Anilines and Derivatives

Direct nitration of anilines or their N-substituted derivatives is a fundamental method for introducing nitro groups onto the aromatic ring. This electrophilic aromatic substitution reaction typically employs a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid.

The amino group (-NHR) is a strong activating, ortho-, para-directing group. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH2R+), which is a meta-directing and deactivating group. To control the regioselectivity and avoid oxidation of the aniline (B41778), the amino group is often protected, for instance, as an acetanilide. This protection moderates the activating effect and sterically hinders the ortho positions, favoring para-nitration. Subsequent, more forceful nitration can then introduce a second nitro group. A final hydrolysis step removes the protecting group. wikipedia.org

Modern methods also offer alternative conditions. A palladium-catalyzed dinitration of N-substituted anilines has been developed using bismuth(III) nitrate (B79036) pentahydrate as the nitro source. This procedure is carried out in a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and trifluoroacetic acid (TFA) at elevated temperatures. chemicalbook.com

| Method/Reagents | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Mixed Acid (HNO₃/H₂SO₄) on Protected Aniline | Stepwise reaction, often at low temperatures (0-10°C) for initial nitration, followed by stronger conditions for the second. | Requires protection/deprotection steps to control regioselectivity and prevent oxidation. | wikipedia.org |

| Bi(NO₃)₃·5H₂O / Pd(OAc)₂ | TFE/TFA solvent, 90°C, 24 hours, inert atmosphere. | Catalytic method applicable to N-substituted anilines. | chemicalbook.com |

Amination Reactions for N-Substituted Anilines

The most prevalent method for synthesizing N-substituted 2,4-dinitroanilines involves the reaction of a suitable amine with an activated aryl halide, typically 1-chloro-2,4-dinitrobenzene (B32670). This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions makes the carbon atom attached to the chlorine highly electrophilic and stabilizes the intermediate Meisenheimer complex, facilitating the substitution by an amine nucleophile. quora.comrsc.org

This reaction can proceed under relatively mild conditions and is a high-yielding route to a wide variety of N-substituted 2,4-dinitroanilines. wikipedia.orgwikipedia.org Kinetic studies on the reaction of 1-chloro-2,4-dinitrobenzene with amines like n-butylamine and piperidine (B6355638) have shown that the reaction is generally fast and can be influenced by the solvent system. umich.eduresearchgate.net

| Reaction Type | Substrates | Typical Conditions | Mechanism | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 1-Chloro-2,4-dinitrobenzene + Primary/Secondary Amine | Various solvents (e.g., ethanol (B145695), hexane, DMSO); often proceeds at room temperature or with gentle heating. | Addition of amine to form a stabilized Meisenheimer complex, followed by elimination of the chloride ion. | rsc.orgumich.eduresearchgate.net |

Targeted Synthesis of N-(2-methylpropyl)-2,4-dinitroaniline

While specific literature detailing the synthesis of N-(2-methylpropyl)-2,4-dinitroaniline is sparse, its preparation can be reliably predicted based on the well-established methodologies described above.

Reaction Conditions and Optimization Strategies

The most direct and industrially viable synthesis is the SNAr reaction between 1-chloro-2,4-dinitrobenzene and isobutylamine (B53898) (2-methylpropylamine).

Reaction: 1-Chloro-2,4-dinitrobenzene + CH₃CH(CH₃)CH₂NH₂ → N-(2-methylpropyl)-2,4-dinitroaniline + HCl

Based on analogous reactions with ammonia (B1221849) and n-butylamine, the reaction is expected to be exothermic. umich.edugoogle.com Optimization would focus on controlling the reaction temperature, managing the stoichiometry of the reactants, and selecting an appropriate solvent and base to neutralize the HCl byproduct.

| Parameter | Condition | Rationale / Optimization Strategy |

|---|---|---|

| Reactants | 1-Chloro-2,4-dinitrobenzene, Isobutylamine | Core starting materials for the SNAr pathway. |

| Stoichiometry | A slight excess of isobutylamine (e.g., 1.1 to 2 equivalents). | Ensures complete consumption of the aryl chloride. A larger excess can also act as the base to neutralize HCl. |

| Solvent | Ethanol, n-hexane, or Dimethyl sulfoxide (B87167) (DMSO). | Solvent choice can affect reaction rate and solubility of reactants and products. umich.eduresearchgate.net |

| Temperature | Initial cooling, then maintaining at a moderate temperature (e.g., 25-70°C). | Control of exothermicity is crucial for safety. google.com Gentle heating may be required to drive the reaction to completion. |

| Base | Excess isobutylamine or an external non-nucleophilic base (e.g., NaHCO₃, Et₃N). | Required to neutralize the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile. |

Alternative Synthetic Routes and Method Development

An alternative route involves the dinitration of N-isobutylaniline. This pathway is less common due to potential challenges in controlling regioselectivity and the harsh conditions required.

Reaction: N-isobutylaniline + 2 HNO₃ (in H₂SO₄) → N-(2-methylpropyl)-2,4-dinitroaniline + 2 H₂O

This synthesis would likely proceed by first protecting the secondary amine, followed by a stepwise nitration. The N-isobutyl group provides some steric hindrance that could influence the ortho/para ratio of the products. Development of this method would involve optimizing the nitrating agent, reaction temperature, and protection/deprotection strategy to maximize the yield of the desired 2,4-dinitro isomer. The palladium-catalyzed nitration method described by Feng et al. could present a more modern, albeit more expensive, alternative. chemicalbook.com

Derivatization Strategies and Analogue Synthesis for N-(2-methylpropyl)-2,4-dinitroaniline

N-(2-methylpropyl)-2,4-dinitroaniline serves as a scaffold for creating analogues with modified properties. Derivatization can target the nitro groups, the aromatic ring, or the N-alkyl substituent. Much of the impetus for this work comes from the extensive research into dinitroaniline herbicides, where small structural changes can significantly impact biological activity and physical properties like water solubility. wikipedia.orgnih.govnih.govfrontiersin.org

Potential derivatization strategies include:

Reduction of Nitro Groups: One or both nitro groups can be selectively reduced to amino groups. For instance, using reagents like sodium sulfide (B99878) (Zinin reduction) can often selectively reduce the nitro group at the 2-position (ortho to the amino group) due to intramolecular hydrogen bonding in the transition state. stackexchange.com Complete reduction of both nitro groups, for example through catalytic hydrogenation, would yield the corresponding diamine. google.com

Modification of the N-Alkyl Group: The isobutyl group can be modified. For example, introducing a terminal hydroxyl group would increase hydrophilicity, a strategy explored in developing dinitroaniline-based therapeutic agents. nih.gov

Substitution on the Aromatic Ring: While the ring is deactivated towards further electrophilic substitution, nucleophilic substitution of a nitro group is possible under certain conditions, although this is a less common strategy.

Cyclization Reactions: N-(2,4-dinitrophenyl)amino acids have been shown to undergo base-catalyzed cyclization to form benzimidazole-N-oxides, a reaction where the ortho-nitro group participates with a substituent from the N-alkyl chain. nih.gov Similar intramolecular cyclizations could be envisioned for derivatives of N-(2-methylpropyl)-2,4-dinitroaniline if a suitable functional group is present on the isobutyl chain.

These strategies allow for the systematic exploration of structure-activity relationships, leading to the development of new compounds for various applications, from agriculture to medicine. nih.govfrontiersin.org

| Reaction Type | Target Site | Reagents | Potential Product Class |

|---|---|---|---|

| Selective Nitro Reduction | C2-NO₂ Group | Na₂S / (NH₄)₂S (Zinin Reduction) | N¹-(2-methylpropyl)-4-nitrobenzene-1,2-diamine |

| Complete Nitro Reduction | Both NO₂ Groups | H₂ / Pd/C or Raney Nickel | N¹-(2-methylpropyl)benzene-1,2,4-triamine |

| N-Alkyl Group Functionalization | Isobutyl Group | (Requires prior synthesis with a functionalized amine, e.g., 3-amino-2-methyl-1-propanol) | Hydroxylated N-substituted dinitroanilines |

| Intramolecular Cyclization | Ortho-nitro and N-Alkyl side chain | Base-catalyzed (requires functionalized side chain) | Benzimidazole derivatives |

Exploration of N-Alkyl/Aryl Substitutions

The primary method for synthesizing N-substituted 2,4-dinitroanilines, such as N-(2-methylpropyl)-2,4-dinitroaniline, is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the use of 1-chloro-2,4-dinitrobenzene as the electrophilic substrate. chegg.comwikipedia.org The chlorine atom on the aromatic ring is activated by the strong electron-withdrawing effects of the two nitro groups, making it susceptible to substitution by a nucleophile.

In this synthetic approach, an appropriate primary or secondary amine acts as the nucleophile, attacking the carbon atom bonded to the chlorine. chegg.com For the synthesis of the title compound, isobutylamine (2-methylpropylamine) would be the nucleophile of choice. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride ion is eliminated to yield the final N-substituted product. quora.com This general strategy is highly versatile and allows for the introduction of a wide array of alkyl and aryl substituents onto the nitrogen atom. arkat-usa.orgresearchgate.net

| Starting Material | Amine Nucleophile | Resulting N-Substituted Product |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Isobutylamine | N-(2-methylpropyl)-2,4-dinitroaniline |

| 1-Chloro-2,4-dinitrobenzene | Aniline | 2,4-Dinitrodiphenylamine |

| 1-Chloro-2,4-dinitrobenzene | n-Butylamine | N-n-butyl-2,4-dinitroaniline |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | 1-(2,4-Dinitrophenyl)piperidine |

Modifications of the Aromatic Ring System

The aromatic ring of dinitroanilines is highly electron-deficient due to the presence of two powerful electron-withdrawing nitro groups. This electronic nature governs the types of modifications the ring can undergo. One of the most significant transformations is the selective reduction of one of the nitro groups to an amino group, yielding a nitro-substituted phenylenediamine.

This selective reduction is a well-established procedure, often accomplished using reagents like alkali metal sulfides or ammonium (B1175870) sulfide in a process known as the Zinin reduction. tandfonline.comstackexchange.com Studies have shown a preference for the reduction of the nitro group at the ortho position (position 2) relative to the amino group. tandfonline.comstackexchange.com This selectivity is observed even in N-alkylated anilines, where the ortho nitro group is reduced despite potential steric hindrance. stackexchange.com Catalytic hydrogenation using reagents like platinum on carbon under acidic conditions has also been explored for this selective transformation. tandfonline.com

| Starting Dinitroaniline | Reducing Agent | Major Product |

|---|---|---|

| 2,4-Dinitroaniline (B165453) | Ammonium Sulfide | 4-Nitro-1,2-phenylenediamine |

| N-methyl-2,4-dinitroaniline | Ammonium Sulfide | N1-methyl-4-nitro-1,2-benzenediamine |

| N-ethyl-2,4-dinitroaniline | Ammonium Sulfide | N1-ethyl-4-nitro-1,2-benzenediamine |

| 2,4-Dinitroaniline | Pt/C, H₂, H₂SO₄ | 4-Nitro-1,2-phenylenediamine |

Synthesis of Hydrazone and Schiff Base Derivatives of Dinitroanilines

The dinitroaniline framework serves as a versatile scaffold for the synthesis of more complex derivatives, such as Schiff bases and hydrazones, which are classes of compounds with significant applications in coordination chemistry and medicinal research.

Schiff Bases: Schiff bases are compounds containing an azomethine or imine group (-C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. Dinitroanilines, possessing a primary or secondary amino group, can be used as the amine component in this reaction. For example, 2,4-dinitroaniline can be condensed with various carbonyl compounds, such as isatin (B1672199) or 2-hydroxy-1-naphthaldehyde, to form the corresponding Schiff base derivatives. ijpsr.comfud.edu.ngsemanticscholar.org The reaction is often carried out in a solvent like ethanol and may be catalyzed by acid. fud.edu.ng

| Dinitroaniline Reactant | Carbonyl Reactant | Resulting Schiff Base Product |

|---|---|---|

| 2,4-Dinitroaniline | Isatin | Schiff base of Isatin and 2,4-Dinitroaniline |

| 2,4-Dinitroaniline | 2-Hydroxy-1-naphthaldehyde | Schiff base of 2-Hydroxy-1-naphthaldehyde and 2,4-Dinitroaniline |

| 4-Nitroaniline | 2-Hydroxy-1-naphthaldehyde | Schiff base of 2-Hydroxy-1-naphthaldehyde and 4-Nitroaniline |

Hydrazones: Hydrazones are characterized by the structure R₁R₂C=NNH₂. Their synthesis is closely related to that of Schiff bases and typically involves the condensation of a hydrazine (B178648) derivative with an aldehyde or ketone. ajpamc.com In the context of dinitroanilines, the key starting material is 2,4-dinitrophenylhydrazine (B122626) (DNPH). rroij.comwikipedia.org DNPH is readily synthesized by the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine. rroij.com It serves as a classic reagent (Brady's reagent) for the qualitative detection and characterization of aldehydes and ketones, with which it forms brightly colored crystalline hydrazone precipitates. rroij.comwikipedia.orgijsrst.com The reaction is a condensation process where a molecule of water is eliminated. ajpamc.comwikipedia.org

| Hydrazine Reactant | Carbonyl Reactant | Resulting Hydrazone Product |

|---|---|---|

| 2,4-Dinitrophenylhydrazine | Acetaldehyde | Acetaldehyde-2,4-dinitrophenylhydrazone |

| 2,4-Dinitrophenylhydrazine | Benzaldehyde | Benzaldehyde-2,4-dinitrophenylhydrazone |

| 2,4-Dinitrophenylhydrazine | Acetone | Acetone-2,4-dinitrophenylhydrazone |

| 2,4-Dinitrophenylhydrazine | Salicylaldehyde | Salicylaldehyde-2,4-dinitrophenylhydrazone idosr.orgresearchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of N 2 Methylpropyl 2,4 Dinitroaniline

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes of the dinitroaniline core are well-characterized, and the introduction of an N-alkyl substituent introduces specific, identifiable vibrations.

For the analogue 2,4-dinitroaniline (B165453) , FT-IR and FT-Raman spectra have been extensively studied. researchgate.net Key vibrations include the N-H stretching modes of the primary amine, symmetric and asymmetric stretching of the nitro (NO2) groups, and various vibrations of the benzene (B151609) ring. researchgate.netnih.gov The nitro groups, being strong electron-withdrawing groups, significantly influence the electronic structure and vibrational frequencies of the molecule. sigmaaldrich.com DFT calculations and experimental data for 2,4-dinitroaniline derivatives show characteristic vibrations for the dinitroaniline moiety in the 1240-1375 cm⁻¹ frequency range. nih.gov

For N-methyl-2,4-dinitroaniline , the IR spectrum shows characteristic absorptions for the secondary amine (N-H stretch), the nitro groups, and the aromatic ring, in addition to vibrations from the methyl group. clockss.orgnist.gov

For the target molecule, N-(2-methylpropyl)-2,4-dinitroaniline , the spectrum would be expected to display the following features:

N-H Stretching: A sharp peak in the region of 3350-3400 cm⁻¹, characteristic of a secondary amine.

C-H Stretching: Asymmetric and symmetric stretching vibrations from the isobutyl group's CH, CH2, and CH3 groups would appear in the 2850-3000 cm⁻¹ region.

NO2 Stretching: Strong asymmetric and symmetric stretching bands for the two nitro groups, typically found around 1520-1560 cm⁻¹ and 1330-1360 cm⁻¹, respectively.

Aromatic C=C Stretching: Peaks in the 1450-1620 cm⁻¹ range.

C-N Stretching: Vibrations for the aromatic C-N and alkyl C-N bonds.

C-H Bending: Characteristic bending (scissoring, wagging, twisting) vibrations for the isobutyl group's methylene (B1212753) (CH2) and methyl (CH3) groups in the 1350-1470 cm⁻¹ range.

The Raman spectrum would complement the IR data, with strong signals often observed for the symmetric vibrations of the nitro groups and the aromatic ring system. researchgate.netnih.gov

Table 3.1.1: Predicted Infrared Vibrational Frequencies for N-(2-methylpropyl)-2,4-dinitroaniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3350 - 3400 |

| Isobutyl Group | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Nitro Groups | Asymmetric NO₂ Stretch | 1520 - 1560 |

| Symmetric NO₂ Stretch | 1330 - 1360 | |

| Aromatic Ring | C=C Stretch | 1450 - 1620 |

| Isobutyl Group | C-H Bend | 1350 - 1470 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

The ¹H-NMR spectrum of 2,4-dinitroaniline shows distinct signals for the aromatic protons, which are significantly downfield due to the electron-withdrawing effect of the two nitro groups. chemicalbook.com

For N-alkylated derivatives like N-methyl-2,4-dinitroaniline , the spectra include signals for the N-alkyl protons in addition to the aromatic and amine protons. clockss.orgmdpi.com For example, ¹H-NMR data for N-methyl-N-(1-methylethyl)-2,4-dinitroaniline shows the N-methyl signal at 2.75 ppm and the aromatic protons at 7.09, 8.19, and 8.66 ppm. mdpi.com

For N-(2-methylpropyl)-2,4-dinitroaniline , the ¹H-NMR spectrum is predicted to show:

Aromatic Protons: Three distinct signals in the downfield region (typically δ 7.0-9.2 ppm). The proton ortho to the amino group (H6) would be the most upfield, followed by the proton meta to the amino group (H5), and the proton ortho to both nitro groups (H3) would be the most downfield.

Amine Proton: A broad signal for the N-H proton, likely coupled to the adjacent CH₂ group.

Isobutyl Protons:

A doublet for the two methylene protons (-N-CH₂ -), coupled to the adjacent CH proton.

A multiplet (nonet) for the single methine proton (-CH₂-CH -(CH₃)₂).

A doublet for the six equivalent methyl protons (-CH-(CH₃ )₂), coupled to the methine proton.

The ¹³C-NMR spectrum would similarly reflect the molecular structure. Data for related compounds like N,N-Dimethyl-2,4-dinitroaniline show aromatic carbon signals at δ 116.7, 124.1, 127.7, 135.5, 136.2, and 149.2 ppm. mdpi.com For the target compound, the spectrum would include these aromatic signals plus four distinct signals for the isobutyl group: one for the -CH₂- carbon, one for the -CH- carbon, and one for the two equivalent -CH₃ carbons.

Table 3.2.1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for N-(2-methylpropyl)-2,4-dinitroaniline

| Group | ¹H-NMR Prediction (ppm) | ¹³C-NMR Prediction (ppm) |

| Aromatic CH (H3, H5, H6) | δ 7.0 - 9.2 | δ 115 - 150 |

| Amine NH | δ 8.5 - 9.0 (broad) | - |

| Isobutyl -N-CH₂ - | Doublet | δ 50 - 60 |

| Isobutyl -CH - | Multiplet | δ 25 - 35 |

| Isobutyl -CH₃ | Doublet | δ 18 - 25 |

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation.

The mass spectrum of 2,4-dinitroaniline under negative atmospheric pressure chemical ionization (APCI) shows a parent anion (M-H)⁻ at m/z 182. acs.org Subsequent fragmentation involves the loss of nitric oxide (NO), leading to major fragment ions at m/z 152 and m/z 122, corresponding to [M-H-NO]⁻ and [M-H-NO-NO]⁻, respectively. acs.org

For N-methyl-2,4-dinitroaniline , mass spectrometric analysis has been used to confirm its identity in metabolic studies. nih.gov The fragmentation would involve the molecular ion peak and subsequent losses related to the nitro groups and the N-methyl group.

For N-(2-methylpropyl)-2,4-dinitroaniline (Molar Mass: 239.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ depending on the ionization technique. Key fragmentation pathways would likely include:

Loss of Nitro Groups: Sequential loss of NO₂ (46 Da) or NO (30 Da).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a propyl radical (C₃H₇•, 43 Da) to give a stable fragment.

Cleavage of the N-Alkyl Bond: Fission of the bond between the nitrogen and the isobutyl group, leading to the loss of the isobutyl radical (C₄H₉•, 57 Da) or an isobutylene (B52900) molecule (C₄H₈, 56 Da).

Formation of the Dinitroaniline Cation: A fragment corresponding to the 2,4-dinitroaniline radical cation (m/z 183) or a related ion could be prominent.

Table 3.3: Predicted Key Mass Spectrometry Fragments for N-(2-methylpropyl)-2,4-dinitroaniline

| m/z | Identity | Fragmentation Pathway |

| 239 | [M]⁺ | Molecular Ion |

| 196 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of propyl radical |

| 183 | [M - C₄H₈]⁺• | Loss of isobutylene |

| 182 | [M - C₄H₉]⁺ | Loss of isobutyl radical |

| 193 | [M - NO₂]⁺ | Loss of a nitro group |

X-ray Diffraction (XRD) and Single-Crystal Crystallography

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that define the crystal packing.

Single-crystal X-ray diffraction of 2,4-dinitroaniline reveals that it crystallizes in a monoclinic system. smolecule.com The molecular structure is characterized by planar nitro groups that are nearly coplanar with the benzene ring, facilitating strong electronic conjugation. smolecule.com The crystal packing is significantly influenced by N-H···O hydrogen bonding networks, where the amino hydrogens interact with the oxygen atoms of the nitro groups on adjacent molecules. smolecule.com

Studies on related N-alkylated dinitroanilines, such as N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline, show that the molecules crystallize in the monoclinic space group P2₁/c. nih.gov A common feature is the formation of an intramolecular N-H···O hydrogen bond between the amine hydrogen and the ortho-nitro oxygen. nih.gov The conformation and packing are influenced by the nature of the N-substituent.

For N-(2-methylpropyl)-2,4-dinitroaniline , it is predicted to crystallize in a common space group for such derivatives, like P2₁/c. The molecular conformation would likely be dominated by:

An intramolecular N-H···O hydrogen bond between the secondary amine proton and an oxygen atom of the ortho-nitro group. This would result in a planar, six-membered ring-like structure that enhances molecular stability.

Steric hindrance from the bulky isobutyl group would cause significant torsion angles between the plane of the dinitroaniline ring and the substituent. The C-N-C bond angle and the torsion angles around the N-C(isobutyl) bond would be key conformational parameters.

Table 3.4.1: Predicted Crystallographic Features for N-(2-methylpropyl)-2,4-dinitroaniline

| Parameter | Predicted Feature | Basis of Prediction |

| Crystal System | Monoclinic | Common for substituted dinitroanilines smolecule.comnih.gov |

| Space Group | P2₁/c | Common for substituted dinitroanilines nih.gov |

| Key Intramolecular Interaction | N-H···O Hydrogen Bond | Observed in analogous N-substituted 2,4-dinitroanilines nih.gov |

| Key Intermolecular Interaction | C-H···O Hydrogen Bonds | Stabilizing interactions in related nitroaromatic structures researchgate.net |

| Conformation | Twisted due to steric hindrance from isobutyl group | Steric bulk of the alkyl group influences planarity |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A comprehensive analysis of the intermolecular interactions and hydrogen bonding networks is crucial for understanding the supramolecular assembly and solid-state properties of N-(2-methylpropyl)-2,4-dinitroaniline. While specific crystallographic data for this compound is not publicly available, insights can be drawn from the analysis of structurally related dinitroaniline derivatives. Techniques such as Hirshfeld surface analysis are instrumental in delineating and quantifying the various non-covalent interactions that govern the crystal packing.

For analogous molecules, Hirshfeld surface analysis, mapped with properties like dnorm, allows for the visualization of intermolecular contacts. Red regions on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. The corresponding two-dimensional fingerprint plots provide a quantitative breakdown of these interactions. Typically, in such structures, H···H, C···H, O···H, and N···H contacts are the most prevalent.

In the case of N-(2-methylpropyl)-2,4-dinitroaniline, it is anticipated that the N-H group of the aniline (B41778) moiety would act as a hydrogen bond donor, while the oxygen atoms of the nitro groups would serve as acceptors. This would likely lead to the formation of N-H···O hydrogen bonds, which are a defining feature in the crystal structures of many nitroaniline compounds. These interactions could link molecules into chains, sheets, or more complex three-dimensional networks.

Table 1: Anticipated Intermolecular Contacts and Their Contributions in N-(2-methylpropyl)-2,4-dinitroaniline Based on Related Structures

| Interaction Type | Donor | Acceptor | Potential Contribution to Crystal Packing |

| Hydrogen Bond | N-H | O (nitro group) | Primary driving force for supramolecular assembly, likely forming chains or dimers. |

| van der Waals | C-H | H-C | Significant due to the presence of the alkyl chain and aromatic ring. |

| van der Waals | C-H | O | Weaker interactions contributing to the overall packing efficiency. |

| van der Waals | C-H | π (aromatic ring) | Possible interactions influencing the relative orientation of molecules. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic properties of N-(2-methylpropyl)-2,4-dinitroaniline can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum of a molecule is dictated by the electronic transitions that occur upon the absorption of photons in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic nitro compounds like N-(2-methylpropyl)-2,4-dinitroaniline, the spectrum is typically characterized by distinct absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the dinitrophenyl ring system. The presence of the electron-donating amino group and the electron-withdrawing nitro groups leads to an intramolecular charge transfer (ICT) character in these transitions. This ICT from the amino group to the nitro groups results in a significant red shift (bathochromic shift) of the absorption maximum compared to unsubstituted benzene.

The n → π* transitions involve the excitation of a non-bonding electron, typically from the lone pair of the oxygen atoms in the nitro groups or the nitrogen of the amino group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The position of the absorption maxima can be influenced by the solvent polarity, a phenomenon known as solvatochromism. In polar solvents, the excited state, which is typically more polar than the ground state in ICT compounds, is stabilized to a greater extent, leading to a red shift in the absorption band. Studying the UV-Vis spectrum in a range of solvents with varying polarities can provide valuable information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.

Table 2: Expected UV-Vis Absorption Data and Electronic Transitions for N-(2-methylpropyl)-2,4-dinitroaniline

| Solvent (Hypothetical) | Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Assignment |

| Hexane (Non-polar) | ~350-380 | High | π → π* (Intramolecular Charge Transfer) |

| ~400-450 | Low | n → π | |

| Ethanol (B145695) (Polar, Protic) | ~360-390 | High | π → π (Intramolecular Charge Transfer) |

| ~410-460 | Low | n → π | |

| Acetonitrile (B52724) (Polar, Aprotic) | ~355-385 | High | π → π (Intramolecular Charge Transfer) |

| ~405-455 | Low | n → π* |

Computational Chemistry Approaches to N 2 Methylpropyl 2,4 Dinitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular and electronic properties of N-(2-methylpropyl)-2,4-dinitroaniline from first principles. These methods provide a detailed picture of the molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 2,4-dinitroaniline (B165453), DFT calculations, often employing the B3LYP functional with various basis sets (e.g., 6-31G, 6-311++G(d,p)), are utilized to determine the optimized molecular geometry.

In N-(2-methylpropyl)-2,4-dinitroaniline, the geometry is characterized by the planar dinitroaniline core and the attached 2-methylpropyl (isobutyl) group. The presence of the electron-withdrawing nitro groups significantly influences the electronic distribution and geometry of the benzene (B151609) ring. The bond lengths and angles within the aromatic ring are expected to deviate from a perfect hexagon due to the electronic effects of the nitro and amino substituents. The C-N bonds of the nitro groups are typically shorter than a standard C-N single bond, indicating some degree of double bond character. The geometry around the nitrogen atom of the amino group is expected to be trigonal planar or nearly so, facilitating conjugation with the aromatic ring.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Dinitroaniline Core Note: This data is based on studies of analogous dinitroaniline compounds and serves as an approximation for N-(2-methylpropyl)-2,4-dinitroaniline.

| Parameter | Typical Calculated Value (Å or °) |

| C-N (amino) | ~1.37 |

| C-N (nitro at C2) | ~1.47 |

| C-N (nitro at C4) | ~1.47 |

| N-O (nitro) | ~1.23 |

| C-C (aromatic) | 1.38 - 1.42 |

| C-N-C (amino) | ~125° |

| O-N-O (nitro) | ~124° |

The electronic structure is characterized by significant electron delocalization across the aromatic system and the nitro groups. The strong electron-withdrawing nature of the two nitro groups leads to a considerable polarization of the molecule.

HOMO-LUMO Analysis and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For 2,4-dinitroaniline derivatives, the HOMO is typically localized on the aniline (B41778) part of the molecule, including the amino group and the benzene ring, reflecting its electron-donating character. Conversely, the LUMO is generally centered on the nitro groups and the aromatic ring, which act as the electron-accepting moieties. This distribution facilitates intramolecular charge transfer (ICT) from the amino group to the nitro groups upon electronic excitation.

The HOMO-LUMO energy gap for dinitroaniline derivatives is found to be in a range that suggests a balance between stability and reactivity. The substitution of a hydrogen atom on the amino group with a 2-methylpropyl group is expected to have a modest effect on the HOMO and LUMO energy levels due to the electron-donating inductive effect of the alkyl group, potentially leading to a slight decrease in the HOMO-LUMO gap compared to the parent 2,4-dinitroaniline.

Table 2: Typical HOMO-LUMO Energies and Gap for a Dinitroaniline Derivative Note: Values are illustrative and based on DFT calculations of similar compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -2.8 |

| HOMO-LUMO Gap | ~ 3.7 |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)

Quantum chemical calculations are also employed to predict various spectroscopic properties of N-(2-methylpropyl)-2,4-dinitroaniline, which can then be compared with experimental data for validation of the computational model.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational modes of the molecule. The characteristic vibrational frequencies for the N-H stretching of the secondary amine, the symmetric and asymmetric stretching of the nitro groups, and the various aromatic C-H and C-C stretching modes can be calculated. These theoretical spectra aid in the interpretation of experimental infrared and Raman spectra.

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide insights into the electronic environment of each nucleus. The chemical shifts of the aromatic protons and carbons are significantly influenced by the electron-withdrawing nitro groups and the electron-donating amino group.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra. For dinitroaniline derivatives, the UV-Vis spectrum is typically characterized by strong absorption bands in the UV and visible regions, arising from π→π* and intramolecular charge transfer (ICT) transitions. The calculated maximum absorption wavelength (λ_max) corresponds to the electronic transition from the HOMO to the LUMO.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can explore the behavior of the molecule over time and in the presence of other molecules.

Conformational Analysis and Stability

The 2-methylpropyl group attached to the nitrogen atom can adopt various conformations due to the rotation around the C-N and C-C single bonds. Conformational analysis, which can be performed using both quantum chemical methods (potential energy surface scans) and molecular dynamics simulations, is crucial for identifying the most stable conformers of N-(2-methylpropyl)-2,4-dinitroaniline.

Intermolecular Interactions and Self-Assembly

The presence of polar nitro groups and the N-H group in N-(2-methylpropyl)-2,4-dinitroaniline suggests the potential for significant intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups can act as hydrogen bond acceptors.

Molecular dynamics simulations can be used to study how these intermolecular forces govern the packing of molecules in the solid state and their behavior in solution. These simulations can provide insights into the potential for self-assembly into ordered structures. The interplay of hydrogen bonding, π-π stacking of the aromatic rings, and van der Waals interactions will dictate the supramolecular architecture.

Theoretical Insights into Reactivity and Degradation Mechanisms

Computational chemistry provides powerful tools to predict and understand the chemical behavior of molecules like N-(2-methylpropyl)-2,4-dinitroaniline. By modeling the electronic structure, it is possible to gain insights into reactivity, which is crucial for understanding potential degradation pathways and interactions with other molecules.

To understand the reactivity of N-(2-methylpropyl)-2,4-dinitroaniline, computational methods such as Molecular Electrostatic Potential (MEP) and Fukui analysis are employed. These methods help in identifying the regions of a molecule that are likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. It is a visual representation of the charge distribution around a molecule. In an MEP map, regions with a negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For N-(2-methylpropyl)-2,4-dinitroaniline, the MEP would likely show strong negative potentials around the oxygen atoms of the two nitro groups due to the high electronegativity of oxygen. researchgate.net This indicates that these areas are the most probable sites for interaction with electrophiles. The aromatic ring, influenced by the electron-withdrawing nitro groups, would exhibit a less negative or even positive potential, making it less susceptible to electrophilic attack compared to unsubstituted benzene. The amino group, on the other hand, would have a region of higher electron density, making the nitrogen atom a potential site for electrophilic interaction, although this is significantly moderated by the strong withdrawing effect of the nitro groups.

Fukui Analysis

Fukui functions are another key concept in Density Functional Theory (DFT) used to predict the local reactivity of different atomic sites in a molecule. mdpi.comfaccts.de These functions identify which atoms are more likely to accept or donate electrons. The Fukui function comes in three main forms:

f+(r): for nucleophilic attack (measures the reactivity of a site towards an electron donor).

f-(r): for electrophilic attack (measures the reactivity of a site towards an electron acceptor).

f0(r): for radical attack.

For a molecule like N-(2-methylpropyl)-2,4-dinitroaniline, Fukui analysis would provide a more quantitative prediction of reactive sites. It is expected that the carbon atoms of the benzene ring attached to the nitro groups would have high f+ values, indicating their susceptibility to nucleophilic attack. nih.gov This is a common feature in nitroaromatic compounds. ciac.jl.cn The nitrogen atom of the amino group and potentially some carbon atoms of the aromatic ring would likely exhibit the highest f- values, suggesting they are the most probable sites for electrophilic attack. However, the presence of the strongly electron-withdrawing nitro groups can lead to interesting and sometimes non-intuitive reactivity patterns, which Fukui analysis can help to elucidate. mdpi.comresearchgate.net

The following table summarizes the expected reactive sites based on these computational approaches.

| Computational Method | Predicted Electrophilic Attack Sites (Electron-Rich) | Predicted Nucleophilic Attack Sites (Electron-Poor) |

| MEP | Oxygen atoms of the nitro groups, Nitrogen of the amino group | Carbon atoms of the aromatic ring, especially those bonded to nitro groups |

| Fukui Analysis (f-) | Nitrogen of the amino group, specific carbons on the aromatic ring | - |

| Fukui Analysis (f+) | - | Carbon atoms of the aromatic ring attached to nitro groups |

Structure-Property Relationships and Predictive Modeling

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of modern computational chemistry. These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties.

For dinitroaniline derivatives, QSAR models are frequently used to predict properties such as herbicidal activity, toxicity, and environmental fate. nih.govmdpi.com The general workflow for developing a QSAR model involves:

Data Collection: Gathering a dataset of compounds with known properties or activities.

Descriptor Calculation: Computing a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Using statistical methods or machine learning algorithms to build a model that correlates the descriptors with the observed property. nih.gov

Validation: Rigorously testing the model's predictive power on an independent set of compounds.

In the context of N-(2-methylpropyl)-2,4-dinitroaniline, a QSAR model could be developed to predict its herbicidal efficacy or its potential for bioaccumulation. Descriptors that would likely be important for such a model include:

LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity, which is crucial for understanding how a compound interacts with biological membranes and soil organic matter.

Molecular Weight and Volume: Steric descriptors that influence how the molecule fits into a biological target site.

Dipole Moment and Polarizability: Electronic descriptors that govern electrostatic interactions.

HOMO and LUMO Energies: Quantum chemical descriptors related to the molecule's ability to donate or accept electrons.

The following table provides hypothetical examples of descriptors that would be calculated for N-(2-methylpropyl)-2,4-dinitroaniline in a predictive modeling study.

| Descriptor Type | Descriptor Example | Relevance to Property Prediction |

| Topological | Wiener Index | Relates to molecular branching and size. |

| Electronic | Dipole Moment | Influences solubility and binding to polar targets. |

| Quantum Chemical | HOMO-LUMO Gap | Correlates with chemical reactivity and stability. thaiscience.info |

| Hydrophobicity | LogP | Predicts bioaccumulation and environmental partitioning. |

By developing robust QSAR models, it is possible to screen virtual libraries of related compounds to identify candidates with desired properties, thereby accelerating the process of discovery and reducing the need for extensive experimental testing. nih.govmdpi.com

Chemical Reactivity and Environmental Transformation of N 2 Methylpropyl 2,4 Dinitroaniline

Degradation Pathways and Kinetics

The environmental fate of N-(2-methylpropyl)-2,4-dinitroaniline is dictated by various abiotic and biotic degradation processes. The presence of nitro groups, an aromatic ring, and an N-alkyl substituent creates multiple potential sites for chemical transformation.

Photolytic degradation is a significant pathway for the transformation of dinitroaniline derivatives in the environment, particularly in aqueous systems and on surfaces exposed to sunlight.

Studies on the analogous compound 2,4-dinitroanisole (B92663) (DNAN) show that it undergoes photolysis, leading to the formation of photodegradable intermediates such as 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol. In plant tissues, DNAN and its metabolites have been observed to be photolyzed under simulated sunlight. This suggests that N-(2-methylpropyl)-2,4-dinitroaniline would likely undergo phototransformation. The primary mechanism is expected to involve the cleavage of the N-alkyl bond or transformation of the nitro groups upon absorption of UV radiation. The rate of degradation would be dependent on the intensity and wavelength of the radiation, as well as the environmental matrix.

Table 1: Inferred Photolytic Degradation Characteristics of N-(2-methylpropyl)-2,4-dinitroaniline based on Analogous Compounds

| Parameter | Observation for Analogous Compounds | Inferred Relevance for N-(2-methylpropyl)-2,4-dinitroaniline |

| Primary Photodegradation Products | For DNAN: 2-hydroxy-4-nitroanisole, 2,4-dinitrophenol | Potential for N-dealkylation to form 2,4-dinitroaniline (B165453) and subsequent transformation of the aromatic ring. |

| Influencing Factors | Light source, environmental matrix (water, soil, plant tissue) | Degradation rates are expected to vary with sunlight intensity and the medium in which the compound is present. |

| Reaction Pathway | Cleavage of the ether bond in DNAN | Cleavage of the N-isobutyl bond is a probable initial step. |

The thermal stability of dinitroaniline compounds is a critical factor in their persistence and transformation in environments subject to elevated temperatures. Dinitroanilines are known to be explosive and can decompose upon heating. While specific data for N-(2-methylpropyl)-2,4-dinitroaniline is unavailable, studies on other dinitroaniline derivatives indicate that thermal decomposition can occur, though they are generally considered to have acceptable thermal stability under normal environmental conditions. For instance, some dinitrobenzofuroxan derivatives, which are related structures, show deflagration at temperatures ranging from 170°C to over 350°C, indicating a degree of thermal stability. epa.govirost.irscielo.br

Table 2: Inferred Thermal Stability of N-(2-methylpropyl)-2,4-dinitroaniline based on Analogous Compounds

| Parameter | Observation for Analogous Compounds | Inferred Relevance for N-(2-methylpropyl)-2,4-dinitroaniline |

| Decomposition Temperature | Varies with specific structure; some dinitro compounds deflagrate between 170-350°C. epa.govirost.irscielo.br | Expected to be thermally stable at typical environmental temperatures but will decompose at elevated temperatures. |

| Decomposition Products | Not specified in the provided context for close analogs. | Likely to involve the breakdown of the nitro groups and the aromatic ring, releasing nitrogen oxides and other small molecules. |

Hydrolytic Stability and Transformation Mechanisms

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of a compound is an important factor in its environmental persistence, particularly in aqueous environments.

Many dinitroaniline herbicides, such as pendimethalin (B1679228), which has an N-alkyl substituent, are stable to hydrolysis in sterile aqueous buffer solutions. epa.gov For the analogous compound 2,4-dinitroanisole (DNAN), hydrolysis under typical environmental conditions was found to be insignificant. nih.gov This suggests that N-(2-methylpropyl)-2,4-dinitroaniline is also likely to be resistant to abiotic hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, the potential for hydrolysis may increase. The mechanism would likely involve nucleophilic attack by water or hydroxide (B78521) ions on the aromatic ring, potentially leading to the displacement of a nitro group or the amino group, although the latter is less likely.

Oxidative Degradation Processes

Oxidative degradation in the environment is often mediated by highly reactive species such as hydroxyl radicals (•OH). These radicals can be generated photochemically or through other chemical processes in water and the atmosphere.

Theoretical studies on the degradation of 2,4-dinitroanisole (DNAN) by hydroxyl radicals suggest that the dominant mechanism is an addition-elimination reaction. researchgate.net This involves the addition of the hydroxyl radical to the aromatic ring, followed by the elimination of a substituent. The formation of phenol (B47542) products is a likely outcome, which can then undergo further oxidation. researchgate.net A competing mechanism is hydrogen abstraction from the alkyl group. researchgate.net For N-(2-methylpropyl)-2,4-dinitroaniline, it can be inferred that oxidative degradation would proceed via similar pathways. The isobutyl group provides a site for hydrogen abstraction, which could lead to a cascade of oxidative reactions. Attack on the aromatic ring by hydroxyl radicals would also be a significant degradation pathway.

Reductive Transformations, Including Nitro Group Reduction

Reductive transformations are a key degradation pathway for nitroaromatic compounds, especially under anaerobic or reducing conditions found in some soils, sediments, and groundwater. This process typically involves the sequential reduction of the nitro groups to nitroso, hydroxylamino, and finally amino groups.

For 2,4-dinitroanisole (DNAN), reduction with zero-valent iron or by bacteria regioselectively produces 2-amino-4-nitroanisole (2-ANAN), which can be further reduced to 2,4-diaminoanisole (B165692) (DAAN) under strictly anaerobic conditions. nih.gov Similarly, the dinitroaniline herbicide pendimethalin undergoes nitroreduction as an initial degradation step. nih.gov This suggests that a primary transformation pathway for N-(2-methylpropyl)-2,4-dinitroaniline would be the reduction of one or both of its nitro groups. The resulting amino derivatives would have significantly different chemical properties, including increased polarity and potentially altered toxicity and bioavailability. The reduction of the nitro group ortho to the amino group is often favored. researchgate.net

Table 3: Inferred Reductive Transformation Products of N-(2-methylpropyl)-2,4-dinitroaniline

| Parent Compound | Initial Reduction Product (Major) | Further Reduction Product |

| N-(2-methylpropyl)-2,4-dinitroaniline | N1-(2-methylpropyl)-2-nitrobenzene-1,4-diamine | N1-(2-methylpropyl)benzene-1,2,4-triamine |

Environmental Fate and Behavior of N 2 Methylpropyl 2,4 Dinitroaniline in Different Compartments

Persistence and Dissipation in Soil Systems

The residence time of dinitroaniline herbicides, including N-(2-methylpropyl)-2,4-dinitroaniline, in soil is a critical factor in their environmental impact. Their persistence can be influenced by a variety of soil and climatic factors.

Soil moisture content plays a pivotal role in the dissipation of dinitroaniline herbicides. Flooding, in particular, can significantly accelerate the rate of dissipation for many compounds within this class. This increased breakdown under flooded or anaerobic conditions is a crucial aspect of the compound's environmental fate, suggesting that its persistence is lower in water-saturated or poorly drained soils. The effect of flooding on dissipation rates is apparently not due to increased volatilization.

N-(2-methylpropyl)-2,4-dinitroaniline, like other dinitroaniline herbicides, exhibits strong binding to soil particles. These compounds generally have high soil organic carbon-water (B12546825) partitioning coefficients (Koc), indicating a strong tendency to adsorb to soil organic matter. For instance, related dinitroanilines like pendimethalin (B1679228) and trifluralin (B1683247) have Koc values reported as high as 17,581 and 15,800, respectively. frontiersin.org This strong adsorption significantly limits their mobility and potential for leaching into groundwater. Consequently, these herbicides are generally not considered a major threat for groundwater contamination through leaching. However, the absorption of vapors by plants may be a more significant pathway for uptake than absorption from the soil solution.

Table 1: Soil Interaction Properties of Related Dinitroaniline Herbicides

| Compound | Koc Value | Mobility Potential |

| Pendimethalin | 17,581 | Low |

| Trifluralin | 15,800 | Low |

Aquatic Environmental Behavior

When N-(2-methylpropyl)-2,4-dinitroaniline enters aquatic environments, typically through runoff or spray drift, its fate is governed by processes such as photodecomposition and volatilization.

Dinitroaniline herbicides are susceptible to decomposition by sunlight, a process known as photodegradation or photolysis. frontiersin.orgnih.gov This is a significant pathway for their breakdown in the upper layers of water bodies where sunlight can penetrate. Studies on related compounds have shown that decomposition is considerably higher when exposed to solar radiation compared to dark conditions. capes.gov.br The photolysis of N-2,4-dinitrophenylamino-acids in aqueous solutions can lead to the formation of various degradation products, including 2-substituted 6-nitrobenzimidazole 1-oxides. rsc.org The rate and products of photodecomposition can be influenced by factors such as water pH. rsc.org

Volatilization is another key process influencing the concentration of dinitroaniline herbicides in aquatic systems. Many herbicides in this class are characterized by high volatility. frontiersin.orgnih.gov This property means they can readily transition from a dissolved state in the water to a gaseous state in the atmosphere, particularly from the water's surface. The rate of volatilization is influenced by factors such as temperature, water movement, and the compound's specific vapor pressure. This process can contribute to the dissipation of the compound from water bodies but also leads to its transport and potential deposition in other areas.

Table 2: Volatility of Related Dinitroaniline Herbicides at 25°C

| Compound | Volatility (kPa) | Reference |

| Trifluralin | 9500 | frontiersin.orgnih.gov |

| Pendimethalin | 1940 | frontiersin.orgnih.gov |

| Water | 3.17 | frontiersin.orgnih.gov |

Biodegradation by Microbial Consortia

The breakdown of complex organic molecules like N-(2-methylpropyl)-2,4-dinitroaniline by microorganisms is a fundamental environmental process. Research on related nitroaromatic compounds, such as 2,4-dinitrotoluene (B133949) (2,4-DNT), has shown that microbial consortia are essential for effective degradation.

These consortia often involve the synergistic action of multiple bacterial species. For example, in the degradation of 2,4-DNT, one bacterial species may initiate the breakdown by an oxidative step, releasing nitrite (B80452) and forming intermediates like 4-methyl-5-nitrocatechol (B15798) (4M5NC). A second member of the consortium is then required for the efficient metabolism of these intermediates. This cooperative activity allows the complete degradation of the parent compound, which may not be possible by any single species alone. Such microbial consortia have been successfully isolated from nitroaromatic-contaminated soils, demonstrating nature's capacity to adapt and remediate these chemical compounds.

Aerobic and Anaerobic Transformation Pathways

No specific studies detailing the aerobic and anaerobic transformation pathways of N-(2-methylpropyl)-2,4-dinitroaniline were identified. For other dinitroaniline herbicides, research has indicated that the primary transformation processes involve the reduction of the nitro groups under anaerobic conditions. This typically leads to the formation of the corresponding amino derivatives. Under aerobic conditions, the degradation pathways can be more complex and may involve other reactions such as N-dealkylation.

Identification of Microbial Metabolites

There is no available information identifying the specific microbial metabolites of N-(2-methylpropyl)-2,4-dinitroaniline. Research on analogous compounds, such as the herbicide butralin (B1668113) (N-sec-butyl-4-tert-butyl-2,6-dinitroaniline), has identified metabolites resulting from nitroreduction and N-dealkylation processes. It is plausible that N-(2-methylpropyl)-2,4-dinitroaniline could undergo similar transformations, leading to the formation of amino- and dealkylated derivatives. However, without specific studies, the exact nature of its metabolites remains unknown.

Bioavailability and Environmental Distribution Patterns

Specific data on the bioavailability and environmental distribution patterns of N-(2-methylpropyl)-2,4-dinitroaniline is not available. For the dinitroaniline class of compounds in general, their environmental distribution is largely influenced by their relatively low water solubility and strong adsorption to soil organic matter. This tends to limit their mobility in soil and leaching into groundwater. The bioavailability of dinitroanilines to microorganisms and plants is consequently affected by these sorption processes. It is anticipated that N-(2-methylpropyl)-2,4-dinitroaniline would exhibit similar general characteristics, but its specific partitioning behavior in different environmental compartments has not been documented.

Molecular Mechanisms of Biological Activity of N 2 Methylpropyl 2,4 Dinitroaniline

Interaction with Cellular Microtubule Dynamics

N-(2-methylpropyl)-2,4-dinitroaniline affects the dynamic instability of microtubules, a process of stochastic switching between periods of polymerization (growth) and depolymerization (shrinkage) that is fundamental to their cellular functions. The compound disrupts this delicate equilibrium, leading to a net loss of microtubules.

The primary molecular mechanism of dinitroanilines is the inhibition of tubulin polymerization. researchgate.net Tubulin is the protein subunit that assembles into microtubules. N-(2-methylpropyl)-2,4-dinitroaniline, like other dinitroanilines, binds to tubulin dimers, preventing their incorporation into growing microtubules. researchgate.net This action effectively halts the assembly of new microtubules and leads to the progressive disassembly of existing ones. The inhibition of polymerization is a key factor in the antimitotic and herbicidal effects of this class of compounds.

During cell division (mitosis), microtubules form a complex structure called the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. Kinetochores are protein structures on the chromosomes where spindle microtubules attach. Dinitroanilines, by disrupting microtubule dynamics, prevent the proper formation and function of the mitotic spindle. researchgate.net The absence of stable kinetochore microtubules means that chromosomes cannot be properly aligned at the metaphase plate or segregated during anaphase. This leads to a halt in the cell cycle.

The disruption of the mitotic spindle by N-(2-methylpropyl)-2,4-dinitroaniline results in a characteristic mitotic arrest. researchgate.net Cells are often blocked in a state resembling C-metaphase (colchicine-metaphase), where condensed chromosomes are scattered throughout the cytoplasm due to the absence of a functional spindle. Following this mitotic arrest, cells may undergo abnormal nuclear reformation, leading to the formation of enlarged, polyploid nuclei or multiple, irregularly shaped "lobed" nuclei within a single cell. This disruption of mitosis is a direct consequence of the inhibition of tubulin polymerization. researchgate.net

| Mitotic Stage | Effect of Dinitroaniline Exposure | Reference |

| Prophase | Inhibition of spindle formation | researchgate.net |

| Metaphase | Failure of chromosome alignment (C-metaphase) | |

| Anaphase | Inhibition of chromosome segregation | |

| Telophase | Formation of lobed or polyploid nuclei |

Effects on Plant Cellular Morphology and Growth (e.g., root clubbing)

In plants, the disruption of microtubule-dependent processes by N-(2-methylpropyl)-2,4-dinitroaniline manifests as distinct morphological changes. Microtubules are crucial for determining the direction of cell expansion and the deposition of cellulose (B213188) microfibrils in the cell wall. The loss of cortical microtubules leads to isodiametric (spherical) cell expansion rather than organized, directional growth. researchgate.net This is particularly evident in roots, where the inhibition of cell division and elongation in the meristematic region results in a characteristic swelling or "clubbing" of the root tips. This stunting of root growth is a hallmark of dinitroaniline herbicide activity.

| Cellular Process | Role of Microtubules | Effect of Dinitroanilines | Consequence | Reference |

| Cell Division | Mitotic spindle formation | Spindle disruption | Mitotic arrest | researchgate.net |

| Cell Expansion | Guidance of cellulose deposition | Disorganized cellulose | Isodiametric cell swelling | |

| Root Growth | Coordinated cell division and elongation | Inhibition of division and elongation | Root tip swelling ("clubbing") |

Biochemical and Biophysical Binding Studies with Tubulin

Biochemical and biophysical studies, primarily using other dinitroanilines like oryzalin (B97938), have elucidated the specific nature of the interaction between these compounds and tubulin. These studies have been crucial in understanding the selectivity of dinitroanilines for plant and protozoan tubulin over their animal counterparts. researchgate.net

Dinitroanilines bind with high affinity to plant and protozoan tubulin. researchgate.net The binding site has been identified on the α-tubulin subunit, which is distinct from the binding sites of many other microtubule-disrupting agents that target β-tubulin. researchgate.net This binding is non-covalent and reversible. Affinity characterization studies have shown that dinitroanilines bind to a specific site on α-tubulin, leading to a conformational change that prevents the tubulin dimer from participating in microtubule polymerization. The high-affinity binding explains the potent biological activity of these compounds at low concentrations. researchgate.net

| Parameter | Description | Finding for Dinitroanilines | Reference |

| Binding Subunit | The specific tubulin protein to which the compound binds. | α-tubulin | researchgate.net |

| Binding Nature | The type of chemical interaction. | High-affinity, non-covalent, reversible | researchgate.net |

| Consequence of Binding | The effect on the tubulin dimer. | Conformational change inhibiting polymerization | researchgate.net |

Comparative Analysis of Biological Effects Across Dinitroaniline Subclasses

The biological activity of dinitroaniline compounds, including N-(2-methylpropyl)-2,4-dinitroaniline, is fundamentally linked to their chemical structure. Variations in the position of the nitro groups and the nature of the substituents on the aniline (B41778) ring lead to a spectrum of biological effects across different subclasses. The most significant distinction lies between the 2,6-dinitroanilines, which include the majority of commercially successful herbicides, and the 2,4-dinitroaniline (B165453) derivatives. ucanr.eduresearchgate.net

The primary mechanism of action for most herbicidal dinitroanilines is the disruption of microtubule formation. cambridge.org These compounds bind to tubulin, the protein subunit that polymerizes to form microtubules. frontiersin.orgnih.gov This binding prevents the assembly of microtubules, which are crucial for cell division (mitosis), leading to an arrest of the process in the metaphase stage. cambridge.org This results in the characteristic swelling of root tips and inhibition of root growth in susceptible plants. ucanr.educambridge.org While this antimitotic activity is a hallmark of the dinitroaniline class, its potency and the spectrum of other biological effects can vary significantly between subclasses and individual compounds.

Research comparing derivatives of 2,4-dinitroanilines and 2,6-dinitroanilines has revealed differences in their phytotoxicity and antimitotic activity. A study using the onion root tip model (Allium cepa) demonstrated that while compounds from both classes can alter the mitotic index and cause cytogenetic disruptions, their efficacy varies. researchgate.net For instance, certain 2,6-dinitro-(4-fluoromethyl) aniline derivatives showed phytotoxicity superior to the well-known herbicide trifluralin (B1683247). researchgate.net In contrast, a 2,4-dinitroaniline derivative, N-(2,4-dinitrophenyl)-orto-aminobenzoic acid, was identified as a potential herbicide based on its significant impact on mitotic stages, similar in antimitotic activity to trifluralin. researchgate.net This suggests that while the 2,6-dinitro configuration is common for high herbicidal activity, potent antimitotic agents can also be found within the 2,4-dinitroaniline subclass.

Table 1: Comparative Phytotoxicity and Antimitotic Effects of Dinitroaniline Derivatives

| Compound/Subclass | Observed Biological Effect in Allium cepa Test |

|---|

Beyond herbicidal action, the biological effects of dinitroanilines extend to their persistence and behavior in the environment, which are influenced by their chemical structure. A comparative analysis of several 2,6-dinitroaniline (B188716) herbicides demonstrated significant differences in their persistence on the soil surface, a key factor in their biological availability and efficacy. cambridge.org Volatility and susceptibility to photodegradation vary greatly among compounds like trifluralin, oryzalin, nitralin, and butralin (B1668113). cambridge.org For example, oryzalin was found to be the most persistent on the soil surface, while trifluralin and profluralin (B1679168) were among the least persistent when incorporation into the soil was delayed. cambridge.org Compounds containing a trifluoromethyl group, such as trifluralin, benefin, and fluchloralin, were found to be lost rapidly from moist soil surfaces. cambridge.org

Table 2: Comparative Persistence of Dinitroaniline Herbicides on the Soil Surface

| Compound | Persistence on Soil Surface | Relative Volatility/Degradation Factors |

|---|

Advanced Analytical Methodologies for Detection and Quantification of N 2 Methylpropyl 2,4 Dinitroaniline in Research Samples

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are central to the analysis of dinitroaniline compounds due to their efficacy in separating components from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a principal technique for the analysis of dinitroaniline herbicides. nih.govoup.com For N-(2-methylpropyl)-2,4-dinitroaniline, a GC-MS method would offer high sensitivity and specificity. The separation would likely be performed on a capillary column, such as one with a phenyl-methylpolysiloxane stationary phase. The mass spectrometer, operating in electron ionization (EI) mode, would provide characteristic fragmentation patterns for unequivocal identification. An electron capture detector (ECD) could also be used, as it is highly sensitive to the electronegative nitro groups present in the molecule, offering excellent sensitivity for trace analysis. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for analyzing compounds that may have lower volatility or thermal stability. For N-(2-methylpropyl)-2,4-dinitroaniline, a reversed-phase LC method using a C18 column would be appropriate. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with additives like formic acid to improve ionization. tandfonline.com Detection by tandem mass spectrometry (MS/MS) using an electrospray ionization (ESI) source would provide high selectivity and sensitivity, making it suitable for complex matrices. Multiple Reaction Monitoring (MRM) would be employed for quantification, monitoring specific precursor-to-product ion transitions.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV-Vis, RID)

HPLC with UV-Vis detection is a common and robust method for the quantification of dinitroaniline herbicides. tandfonline.com Given the presence of the dinitrophenyl chromophore in N-(2-methylpropyl)-2,4-dinitroaniline, it would exhibit strong absorbance in the UV region, typically around 254 nm or a wavelength of maximum absorbance determined from its UV spectrum. This method offers good linearity and precision for quantification. nih.gov While a Refractive Index Detector (RID) is a universal detector, it lacks the sensitivity and selectivity required for trace residue analysis and would not be the preferred choice compared to UV-Vis.

Electrophoretic Methods (e.g., Capillary Electrophoresis with Diode Array Detection, CE-DAD)

Capillary electrophoresis (CE) represents a high-efficiency separation technique that can be applied to ionic or polar compounds. wikipedia.orglibretexts.org While less common than chromatography for herbicide analysis, CE, particularly Micellar Electrokinetic Chromatography (MEKC), could be used to separate neutral dinitroaniline compounds like N-(2-methylpropyl)-2,4-dinitroaniline. Separation would be achieved based on its partitioning between the aqueous buffer and micelles formed by a surfactant. Detection using a Diode Array Detector (DAD) would provide spectral information to aid in peak identification. sciex.com

Sample Preparation and Extraction Techniques for Complex Matrices (e.g., QuEChERS-based methods for environmental samples)

Effective sample preparation is crucial for accurate analysis, especially in complex environmental matrices like soil or water. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis. A typical QuEChERS procedure for extracting N-(2-methylpropyl)-2,4-dinitroaniline from a soil sample would involve:

Extraction: The sample is first hydrated, followed by extraction with an organic solvent like acetonitrile.

Partitioning: Salting-out is induced by adding salts such as magnesium sulfate (B86663) and sodium chloride, which separates the acetonitrile layer from the aqueous phase.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The acetonitrile extract is then cleaned by mixing it with a combination of sorbents. For dinitroanilines, this might include primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.

This approach effectively removes many matrix interferences, providing a clean extract suitable for chromatographic analysis. tandfonline.com

Method Validation and Performance Characteristics (e.g., sensitivity, selectivity, linearity)

Any analytical method developed for N-(2-methylpropyl)-2,4-dinitroaniline must be validated to ensure it is fit for its intended purpose. demarcheiso17025.comdemarcheiso17025.com The validation process, following guidelines from organizations like ICH or FDA, would assess several key performance characteristics. fda.gov

| Parameter | Description | Typical Acceptance Criteria |